![molecular formula C12H12N2O B046408 3-(4-Aminophenoxy)aniline CAS No. 2657-87-6](/img/structure/B46408.png)
3-(4-Aminophenoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Aminophenoxy)aniline often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, one study demonstrated the synthesis of a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of aminophenoxy groups attached to an aniline moiety. This structure is crucial for the compound's reactivity and its ability to participate in various chemical reactions. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are commonly employed to characterize these compounds.
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including copolymerization processes where these compounds serve as monomers. For example, the electrochemical copolymerization of aniline and o-aminophenol led to the synthesis of poly(aniline-co-o-aminophenol) with specific properties influenced by the monomer concentration ratio (Shao-lin Mu, 2004).
Scientific Research Applications
Biochemical Analysis : A colorimetric determination method for aniline in the presence of 4-aminophenol and other oxidation products has been developed. This method is significant for biochemical and industrial mixtures containing colored oxidation products (Chrastil, 1976).
Detection in Human Urine : Bi-functionalized Eu@MOF-253-CH3 metal-organic frameworks have been effectively used for the detection of 4-Aminophenol in human urine, which is crucial for screening and pre-diagnosis of aniline exposure (Jin & Yan, 2021).
Polymer Research : Poly(aniline-co-3-amino-4-hydroxybenzoic acid) exhibits excellent redox activity in highly basic solutions, showing potential in polymer chemistry due to the synergistic effect of COOH and OH functional groups (Chen, Ding, Zhou, & Lu, 2013).
Medicine and Pharmacology : In medicine, N-acetyl-4-aminophenol is identified as the predominant urinary aniline metabolite after oral dose, with mercapturic acid conjugate and acetanilide being minor biomarkers. This finding is crucial for understanding the metabolism and excretion kinetics of aniline (Modick et al., 2016).
Cancer Research : Optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity leads to compounds with higher inhibition IC(50) and potential for inhibiting tumor growth in xenograft models (Boschelli et al., 2001).
Environmental Toxicology : Aniline and its monochlorophenyl derivatives have shown nephrotoxic potential, with 2-substitution causing the greatest increase in nephrotoxic potential in rats. This is significant in the study of environmental toxins (Rankin et al., 1986).
Mechanism of Action
3,4’-Oxydianiline, also known as 3-(4-Aminophenoxy)aniline or 3,4-oxydianiline, is a phenyl ether derivative capped with two amines at para and meta positions on either end . It is typically used for synthesizing polyimides with multi-functionalities .
Target of Action
The primary targets of 3,4’-Oxydianiline are the polymers, especially the polyimides . It is often used in combination with dianhydrides with a “rigid” structure to impart thermoplasticity and solubility to such polyimides .
Mode of Action
3,4’-Oxydianiline interacts with its targets by participating in the synthesis of aromatic polyimides . This is achieved through a method of one-pot high-temperature catalytic polycondensation in molten benzoic acid . The compound’s interaction with its targets results in the formation of polyimides with different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .
Biochemical Pathways
The biochemical pathways affected by 3,4’-Oxydianiline involve the synthesis of aromatic polyimides . The compound, depending on the used dianhydride, influences the formation of the crystalline phase of polyimides . The effect of dianhydride chemical structure on the performance of polyimide in pervaporation was also studied .
Result of Action
The result of 3,4’-Oxydianiline’s action is the formation of polyimides with different properties . These polyimides are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, glass transition temperature from 198 to 270 °C, and an amorphous or semi-crystalline structure with the degree of crystallinity from 41 to 52% .
Action Environment
The action of 3,4’-Oxydianiline is influenced by the environmental conditions during the synthesis process . The method of synthesis, specifically the use of one-pot high-temperature catalytic polycondensation in molten benzoic acid, plays a crucial role in the formation of the crystalline phase of polyimides .
properties
IUPAC Name |
3-(4-aminophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMISJGHVWNWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181144 | |
Record name | 3-(4-Aminophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2657-87-6 | |
Record name | 3,4′-Diaminodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2657-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminophenoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Aminophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-aminophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4'-oxydianiline?
A1: The molecular formula of 3,4'-oxydianiline is C12H12N2O, and its molecular weight is 198.24 g/mol.
Q2: How is 3,4'-oxydianiline typically synthesized?
A2: 3,4'-Oxydianiline is synthesized via a nucleophilic aromatic substitution reaction between p-aminophenol and p-chloronitrobenzene, followed by a reduction step.
Q3: Why is 3,4'-oxydianiline widely used in polyimide synthesis?
A3: 3,4'-Oxydianiline is a popular diamine monomer for polyimide synthesis due to its ability to impart desirable properties like good thermal stability, mechanical strength, and solubility in specific solvents [, , , ].
Q4: How does the incorporation of 3,4'-oxydianiline influence the glass transition temperature (Tg) of polyimides?
A4: The Tg of polyimides can be tailored by adjusting the ratio of 3,4'-oxydianiline to other diamines in the polymer backbone [, ]. In general, higher 3,4'-oxydianiline content can lead to lower Tg values, as seen in LaRC™-8515 polyimide [].
Q5: Can 3,4'-oxydianiline be used to improve the processability of polyimides?
A5: Yes, incorporating 3,4'-oxydianiline can enhance the solubility of polyimides in certain solvents, making them easier to process. This is particularly useful for applications like resin transfer molding (RTM) [, , ].
Q6: What types of applications benefit from the use of 3,4'-oxydianiline-based polyimides?
A6: The unique properties of 3,4'-oxydianiline-based polyimides make them suitable for high-performance applications such as aerospace components, adhesives, films, coatings, and microelectronics [, , , , ].
Q7: How does the structure of 3,4'-oxydianiline contribute to the flexibility of the resulting polyimide films?
A7: The ether linkage (–O–) in the 3,4'-oxydianiline structure introduces a degree of flexibility into the polyimide backbone, contributing to the improved toughness and flexibility of the resulting films [, , ].
Q8: Are there any safety concerns associated with the use of 3,4'-oxydianiline?
A8: Yes, 3,4'-oxydianiline is considered a potential mutagen and requires careful handling. Researchers are exploring alternative diamines with improved safety profiles [].
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